An In-Depth Technical Guide to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride: A Framework for Investigation as a Novel PARP Inhibitor
An In-Depth Technical Guide to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride: A Framework for Investigation as a Novel PARP Inhibitor
Abstract
5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride belongs to a class of chemical structures, the isoquinolinones, that is foundational to the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). While this specific compound is commercially available, it remains largely uncharacterized in public-domain scientific literature. This guide, therefore, serves as a comprehensive technical framework for the modern research and drug development professional. It moves beyond a simple recitation of facts to establish the scientific rationale and provide detailed, field-proven methodologies for the complete investigation of this molecule. We will establish its potential as a PARP inhibitor, grounded in the success of related compounds, and delineate a rigorous, multi-stage experimental plan to validate its mechanism of action, cellular efficacy, and potential as a therapeutic agent.
The Isoquinolinone Scaffold: A Privileged Structure in PARP Inhibition
The 1(2H)-isoquinolinone core is a well-established pharmacophore that has yielded numerous potent inhibitors of the PARP enzyme family. Its rigid, bicyclic structure provides an excellent framework for mimicking the nicotinamide moiety of PARP's natural substrate, NAD+, allowing for high-affinity binding within the enzyme's catalytic domain.[1] Landmark research has demonstrated that even simple, water-soluble derivatives, such as 5-aminoisoquinolin-1(2H)-one (5-AIQ), effectively inhibit PARP, leading to significant anti-inflammatory effects in preclinical models.[2] This history provides a strong scientific premise for investigating novel analogues like 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. The hydrogenation of the C3-C4 bond and the presence of the 5-amino group are key structural features that warrant a full investigation into its inhibitory potential and selectivity.
Physicochemical Properties & Handling
A thorough understanding of a compound's physical and chemical properties is the bedrock of reliable and reproducible experimentation.
Identity and Structure
| Property | Value | Source(s) |
| Chemical Name | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride | [3] |
| Synonyms | 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one HCl | [3] |
| CAS Number | 129075-52-1 | [3] |
| Molecular Formula | C₉H₁₁ClN₂O | [3] |
| Molecular Weight | 198.65 g/mol | [3] |
| Structure | (Illustrative) |
Safety & Handling
Based on safety data for structurally related amino-isoquinoline compounds, 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride should be handled with appropriate care in a laboratory setting.
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Hazard Identification : May cause skin, eye, and respiratory irritation.[4][5] Harmful if swallowed.
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Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4] All handling of the solid compound should occur in a chemical fume hood to avoid dust inhalation.
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Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[6] The hydrochloride salt form suggests good stability but it should be protected from moisture.
The Scientific Rationale: PARP Inhibition and Synthetic Lethality
The primary hypothesis for this compound is its function as a PARP inhibitor. The therapeutic potential of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality , a powerful anticancer strategy.
The Role of PARP1 in DNA Damage Repair
Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and uses NAD+ as a substrate to synthesize large, negatively charged chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, like histones. This process, known as PARylation, creates a signaling scaffold that recruits the machinery needed for DNA repair, including components of the base excision repair (BER) pathway.[1][7] After repair is complete, the PAR chains are degraded, and PARP1 dissociates from the DNA.
The Principle of Synthetic Lethality
In healthy cells, if SSBs are not repaired (e.g., due to PARP inhibition), they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. The cell survives.
However, many cancers, particularly certain breast, ovarian, pancreatic, and prostate cancers, harbor mutations that disable the HR pathway (a state known as HR-deficiency, or HRD).[8] In these cancer cells, the loss of two separate DNA repair pathways—BER (pharmacologically inhibited by a PARPi) and HR (genetically deficient)—is catastrophic. The cell is unable to repair the accumulating DSBs, leading to genomic collapse and cell death.[1][9] This selective killing of cancer cells while sparing healthy cells is the essence of synthetic lethality.
Caption: A logical workflow for characterizing a novel PARP inhibitor.
Protocol: In Vitro PARP1 Enzymatic Inhibition Assay
Causality: This initial experiment is critical to confirm direct interaction and inhibition of the target enzyme, PARP1, in a clean biochemical system. It determines the compound's intrinsic potency (IC₅₀) and rules out confounding factors present in a cellular environment.
Methodology (Colorimetric): 1. Plate Preparation: Use a 96-well plate pre-coated with histones (the protein substrate for PARP1) and activated DNA (the trigger for PARP1 activity). 2. Compound Preparation: Prepare a 2 mM stock solution of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in DMSO. Perform serial dilutions in PARP Assay Buffer to create a range of concentrations (e.g., 1 µM down to 10 pM). Include a "no inhibitor" control (vehicle only). 3. Reaction Initiation: To each well, add:
- 25 µL of the diluted compound or vehicle.
- 15 µL of PARP1 enzyme solution (e.g., 10 ng/µL).
- 10 µL of PARP Cocktail containing biotinylated NAD+.
- Incubation: Incubate the plate at room temperature for 60 minutes. During this time, active PARP1 will cleave the biotinylated NAD+ and attach the biotinylated ADP-ribose units onto the histone-coated plate.
- Detection:
- Wash the plate 4 times with PBS-T to remove unbound reagents.
- Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotin incorporated onto the plate.
- Wash the plate again 4 times with PBS-T.
- Add 50 µL of a colorimetric HRP substrate (e.g., TMB). The color intensity will be proportional to the amount of PARP1 activity.
- Stop the reaction with 25 µL of 1 M H₂SO₄ and read the absorbance at 450 nm on a microplate reader.
- Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol: Cell-Based Cytotoxicity (Synthetic Lethality) Assay
Causality: This assay directly tests the central hypothesis of synthetic lethality. By comparing the compound's effect on a cell line with a defective HR pathway (e.g., BRCA1-mutant) to its isogenic counterpart with a functional HR pathway, we can determine if the observed cytotoxicity is specifically due to the targeted mechanism.
Methodology (MTS Assay): [10]1. Cell Lines: Utilize a matched pair of cell lines, such as DLD1-BRCA2⁻/⁻ (HR-deficient) and the parental DLD1 (HR-proficient) cells. 2. Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight. 3. Compound Treatment: Add the compound at various concentrations (e.g., 10 µM to 1 nM) to the cells. Include vehicle-only wells as a negative control and wells with a known PARP inhibitor (e.g., Olaparib) as a positive control. 4. Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂). 5. Viability Measurement:
- Add 20 µL of MTS reagent to each well.
- Incubate for 2-4 hours. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.
- Read the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated controls (representing 100% viability). Plot the percent viability against the log of the inhibitor concentration for each cell line. Calculate the GI₅₀ (concentration for 50% growth inhibition) for both the HR-deficient and HR-proficient lines. A significantly lower GI₅₀ in the HR-deficient line is strong evidence of synthetic lethality.
Hypothetical Data Presentation:
| Compound | GI₅₀ in DLD1 (BRCA2+/+) | GI₅₀ in DLD1 (BRCA2-/-) | Selectivity Index (GI₅₀ Ratio) |
| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | >10 µM | 50 nM | >200 |
| Olaparib (Positive Control) | 8 µM | 20 nM | 400 |
Protocol: Cellular PARP Trapping Assay
Causality: Potent PARP inhibitors do more than just block catalytic activity; they "trap" the PARP1 enzyme onto DNA. [11]This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair. The trapping efficiency of an inhibitor is a critical parameter that often correlates more strongly with cytotoxicity than its enzymatic IC₅₀. [12] Methodology (Cellular Fractionation & Western Blot): [12]1. Cell Treatment: Treat HeyA8 or other relevant cancer cells with a DNA-damaging agent (e.g., 1 mM MMS) for 2 hours to induce PARP1 recruitment to chromatin. Co-treat with various concentrations of the PARP inhibitor. 2. Subcellular Fractionation: Use a commercial subcellular protein fractionation kit to separate the cell lysate into cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions. Crucially, the inhibitor must be included in all fractionation buffers to prevent its dissociation from the trapped PARP1. 3. Protein Quantification: Normalize the protein concentration of all chromatin-bound fractions using a BCA assay. 4. Western Blotting:
- Separate equal amounts of protein from the chromatin fractions by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against PARP1.
- Probe with a primary antibody against a stable chromatin marker (e.g., Histone H3) to serve as a loading control.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
- Data Analysis: Quantify the band intensity for PARP1 and normalize it to the Histone H3 loading control. An increase in the amount of chromatin-bound PARP1 in inhibitor-treated cells compared to the MMS-only control indicates PARP trapping.
Pharmacokinetic Considerations
While specific data for this compound is unavailable, the broader class of oral PARP inhibitors provides a predictive framework. [6][13]Key studies would include:
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Absorption: Oral bioavailability can vary significantly among PARPi. [9]Initial Caco-2 permeability assays would be predictive of oral absorption.
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Metabolism: Many PARPi are substrates for cytochrome P450 (CYP) enzymes, making them susceptible to drug-drug interactions. [13]An in vitro screen with human liver microsomes would be essential to identify the primary metabolizing enzymes.
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Distribution & Elimination: PARPi generally have moderate to long half-lives, allowing for once or twice-daily dosing. [14]
Conclusion and Future Directions
5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a compelling candidate for investigation as a novel PARP inhibitor. Its chemical structure is rooted in a pharmacophore with proven efficacy. The lack of public data presents a clear opportunity for discovery. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway to confirm its mechanism of action and evaluate its potential as a selective, synthetically lethal agent for HR-deficient cancers. Successful validation through these methodologies would provide the necessary foundation for advancing this compound into more complex preclinical in vivo models and, ultimately, toward clinical development.
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